2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Description
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions that involve the aromatic rings or the functional groups attached to them .Physical and Chemical Properties Analysis
The compound’s physical and chemical properties would likely be influenced by its functional groups. For example, the presence of polar groups like the acetamide could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Biological Activity
The synthesis of novel heterocyclic compounds derived from certain core structures, such as benzodifuranyl and benzothiazole, has been extensively explored for their potential therapeutic applications. For instance, a study detailed the synthesis of various heterocyclic compounds showing significant anti-inflammatory and analgesic activities, highlighting the compounds' inhibitory effects on cyclooxygenase enzymes (COX-1/COX-2) with some exhibiting high COX-2 selectivity and comparable analgesic activity to standard drugs (Abu‐Hashem et al., 2020).
Antitumor and Anticancer Potential
Several studies have synthesized and evaluated the antitumor activities of new compounds with variations in their heterocyclic rings. For example, new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were tested against a wide range of human tumor cell lines, identifying compounds with considerable anticancer activity against specific cancer cell lines (Yurttaş et al., 2015). Additionally, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives were synthesized and showed anticancer activity against multiple cancer cell lines, indicating their potential as anticancer agents (Al-Sanea et al., 2020).
IDO1 Inhibition for Cancer Immunotherapy
The inhibition of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in the immune response to cancer, has been a target for novel cancer immunotherapy agents. A study focusing on IDO1 inhibitors reported the development of potent inhibitors based on novel heterocyclic compounds, offering insights into their interaction with the enzyme and potential application in cancer immunotherapy (Peng et al., 2020).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O4S/c1-34-19-6-4-5-18(14-19)32-26(21-15-28-22-8-3-2-7-20(21)22)30-31-27(32)37-16-25(33)29-17-9-10-23-24(13-17)36-12-11-35-23/h2-10,13-15,28H,11-12,16H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLXYPBTUKPKNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CNC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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